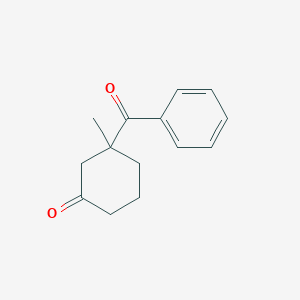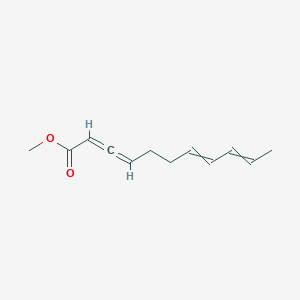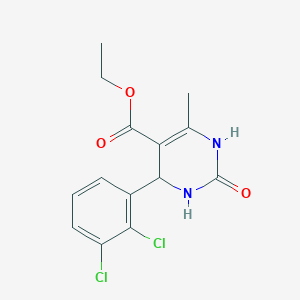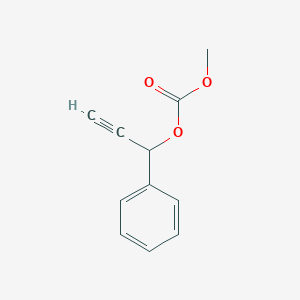
Octadecyl 4-methyl-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octadecyl 4-methyl-1H-pyrrole-3-carboxylate is a chemical compound known for its unique structure and properties. It is an ester derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. The compound is characterized by the presence of an octadecyl group (a long-chain alkyl group with 18 carbon atoms) attached to the ester functionality, and a methyl group at the 4-position of the pyrrole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 4-methyl-1H-pyrrole-3-carboxylate typically involves the esterification of 4-methyl-1H-pyrrole-3-carboxylic acid with octadecanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is usually heated to facilitate the esterification process, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Octadecyl 4-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the ester.
科学研究应用
Octadecyl 4-methyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be utilized in the study of biological systems, particularly in understanding the interactions of pyrrole derivatives with biomolecules.
Medicine: Research into potential therapeutic applications, such as drug delivery systems and bioactive compounds, often involves this compound.
Industry: It is used in the development of specialty chemicals, coatings, and surfactants.
作用机制
The mechanism of action of Octadecyl 4-methyl-1H-pyrrole-3-carboxylate involves its interaction with molecular targets through its functional groups. The ester group can participate in hydrogen bonding and hydrophobic interactions, while the pyrrole ring can engage in π-π stacking and other aromatic interactions. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets, affecting biological pathways and processes.
相似化合物的比较
Similar Compounds
Methyl 1H-pyrrole-3-carboxylate: A simpler ester derivative of pyrrole with a methyl group instead of an octadecyl group.
Octadecyl 1H-pyrrole-3-carboxylate: Similar to Octadecyl 4-methyl-1H-pyrrole-3-carboxylate but lacks the methyl group at the 4-position.
4-Methyl-1H-pyrrole-3-carboxylic acid: The parent acid form of the compound without the esterification.
Uniqueness
This compound is unique due to the combination of its long alkyl chain and the methyl-substituted pyrrole ring. This structure imparts distinct physicochemical properties, such as increased hydrophobicity and potential for self-assembly, which are not present in simpler pyrrole derivatives.
属性
CAS 编号 |
106176-10-7 |
|---|---|
分子式 |
C24H43NO2 |
分子量 |
377.6 g/mol |
IUPAC 名称 |
octadecyl 4-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C24H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-27-24(26)23-21-25-20-22(23)2/h20-21,25H,3-19H2,1-2H3 |
InChI 键 |
YWSJIAURYAEVKR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CNC=C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14323440.png)

![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)](/img/structure/B14323449.png)
![3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14323454.png)

![3-[Dimethyl(phenyl)silyl]propanal](/img/structure/B14323464.png)

![2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine](/img/structure/B14323484.png)



![6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole](/img/structure/B14323506.png)


